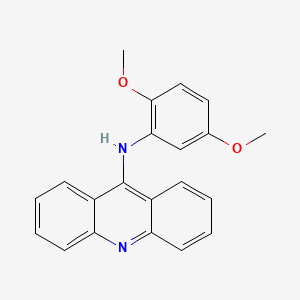

N-(2,5-dimethoxyphenyl)acridin-9-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)acridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-24-14-11-12-20(25-2)19(13-14)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQXFSMRTWYKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Structural Elucidation and Computational Chemistry of N 2,5 Dimethoxyphenyl Acridin 9 Amine

Spectroscopic Techniques for Structural Analysis of Acridin-9-amine Derivatives

Spectroscopic methods are fundamental tools for elucidating the molecular structure of newly synthesized acridin-9-amine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are routinely employed to confirm the identity and purity of these compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural assignment of acridin-9-amine derivatives.

In the ¹H NMR spectra of acridin-9-amine derivatives, the aromatic protons of the acridine (B1665455) core typically appear as a complex multiplet in the downfield region, generally between δ 7.3 and 8.5 ppm. mdpi.com The protons of the substituted phenyl ring, in the case of N-(2,5-dimethoxyphenyl)acridin-9-amine, would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the positions of the methoxy (B1213986) groups. The methoxy group protons themselves would be expected to appear as sharp singlets further upfield. For instance, in related aniline (B41778) derivatives, methoxy protons (OCH₃) are observed around δ 3.8 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the acridine ring system in derivatives typically resonate in the range of δ 114 to 143 ppm. mdpi.com The carbons of the dimethoxyphenyl substituent would also appear in the aromatic region, with the methoxy-substituted carbons showing characteristic shifts. The methoxy carbons themselves would be found at higher field, for example, around δ 55 ppm in similar structures. rsc.org The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR experiments like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. ipb.pt

Table 1: Representative NMR Data for Acridin-9-amine Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Acridine Aromatic Protons | 7.3 - 8.5 (m) | 114 - 143 | mdpi.com |

| Aniline Aromatic Protons | 6.6 - 7.4 (m) | 112 - 148 | rsc.org |

| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~55 | rsc.org |

Note: This table provides representative chemical shift ranges based on data for acridine and aniline derivatives. Specific values for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the determination of a unique molecular formula.

For this compound, HRMS would be used to verify its molecular formula, C₂₁H₁₈N₂O₂. The experimentally observed mass of the protonated molecule [M+H]⁺ would be compared to the calculated exact mass. For example, in the analysis of a related compound, (S)-2-(acridin-9-ylamino)-3-phenylpropanoic acid, the calculated [M+H]⁺ was 281.12845, and the observed value was 281.12766, confirming the molecular formula. mdpi.com This level of precision is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. mdpi.comnih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the acridine and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. mdpi.comnih.gov The characteristic C-O stretching of the methoxy groups would likely produce strong bands in the 1000-1300 cm⁻¹ range. The presence and position of these bands provide corroborating evidence for the proposed structure. nih.govir-spectra.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for Acridin-9-amine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (secondary amine) | Stretch | 3300 - 3500 | mdpi.comnih.gov |

| C-H (aromatic) | Stretch | > 3000 | nih.gov |

| C=C / C=N (aromatic rings) | Stretch | 1500 - 1650 | mdpi.comnih.gov |

| C-O (ether) | Stretch | 1000 - 1300 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination of Acridin-9-amine Compounds

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com In the crystal structures of acridine derivatives, π-π stacking interactions between the planar acridine rings are a common feature, with distances between the planes often being less than 3.5 Å. mdpi.comresearchgate.net

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. A key conformational feature in N-substituted acridin-9-amines is the dihedral angle between the acridine ring system and the plane of the substituent attached to the exocyclic nitrogen.

In related structures, this dihedral angle can vary. For example, in 9-aminoacridine (B1665356) hemihydrate, the dihedral angle between the acridine ring and the amine group is small, around 0.32° and 8.69° for the two molecules in the asymmetric unit. nih.govrsc.org However, in a different derivative, N-(acridin-9-yl)-4-chloro-N-butyrylbutanamide, the dihedral angle between the acridine skeleton and the plane of the imide group was found to be nearly perpendicular at 83.5°. researchgate.net The conformation adopted by this compound would be influenced by the steric and electronic effects of the dimethoxyphenyl group and would be precisely determined from the crystal structure data. This information is valuable for understanding the molecule's shape and potential interactions with biological targets.

Quantum Chemical Calculations on this compound

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of this compound. These computational methods provide insights into electronic properties that govern the molecule's behavior. While specific computational studies on this compound are not extensively detailed in publicly available literature, the well-established principles of quantum chemistry and existing research on analogous 9-aminoacridine derivatives allow for a robust theoretical characterization. nih.govscielo.brresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting the energetic and reactive properties of molecules like this compound. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-31G* or def2-SVP, can determine the most stable conformation of the molecule. nih.govresearchgate.net

For this compound, a key structural parameter is the dihedral angle between the planar acridine core and the 2,5-dimethoxyphenyl ring. Due to steric hindrance from the methoxy groups and the hydrogen atom at the C-1 position of the acridine, this angle is expected to be significantly twisted, rather than planar. Studies on similar 9-anilinoacridines have shown that this torsion is a critical determinant of the molecule's electronic properties and its ability to interact with biological targets like DNA. researchgate.net

The electron-donating nature of the two methoxy groups on the aniline ring influences the electron density distribution across the entire molecule. DFT calculations can quantify this effect through population analysis (e.g., Mulliken or Löwdin charges), revealing the partial charges on each atom. researchgate.net This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom of the acridine ring is typically a primary site for protonation, and its basicity is modulated by substituents on the 9-anilino ring. The electron-donating methoxy groups in this compound would be expected to increase the electron density on the acridine nitrogen, thereby enhancing its basicity compared to unsubstituted 9-anilinoacridine (B1211779). researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govnih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and polarizability, as it is easier to excite an electron from the ground state. nih.gov

In this compound, the HOMO is expected to be primarily localized on the electron-rich 2,5-dimethoxyphenylamino moiety, due to the strong electron-donating effect of the methoxy groups and the amino nitrogen. The LUMO is anticipated to be distributed across the electron-deficient acridine ring system. This spatial separation of the HOMO and LUMO indicates a significant charge-transfer character upon electronic excitation.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The electron-donating methoxy groups will raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted analogs. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the molecule's electronic absorption spectrum. A smaller gap corresponds to absorption at longer wavelengths.

Table 1: Representative FMO Data for Related Acridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 9-aminoacridine | -5.67 | -1.54 | 4.13 | researchgate.net |

| Proflavine (B1679165) (3,6-diaminoacridine) | -5.42 | -1.48 | 3.94 | researchgate.net |

| Acridine Orange | -5.21 | -1.60 | 3.61 | researchgate.net |

| Expected for this compound | Higher than -5.67 | Similar to -1.54 | < 4.13 | N/A |

Note: This table presents data from related compounds to provide context. The values for this compound are predictive.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the nitrogen atom of the acridine ring, confirming it as a primary site for protonation. The oxygen atoms of the methoxy groups would also exhibit negative potential. Conversely, the hydrogen atom of the secondary amine (N-H) and the aromatic protons would show positive electrostatic potential. This detailed charge landscape is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are central to its supramolecular chemistry and biological activity.

Molecular Dynamics Simulations and Conformational Landscape of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, flexibility, and intermolecular interactions of a system. For a molecule like this compound, MD simulations, particularly in an aqueous environment or interacting with a biological macromolecule like DNA, can reveal its dynamic behavior. nih.govmdpi.com

A key aspect of the conformational landscape of this compound is the rotation around the C9-N bond, which connects the acridine core to the dimethoxyphenyl ring. MD simulations can explore the rotational energy barrier and the preferred dihedral angles, which are influenced by both steric hindrance and the electronic interactions between the two ring systems. The bulky 2,5-dimethoxy-substituted ring likely creates a relatively rigid conformation with a specific, non-planar orientation relative to the acridine moiety.

When studying the interaction of this compound with DNA, MD simulations can model the process of intercalation, where the planar acridine core inserts itself between DNA base pairs. nih.govnih.gov The simulations can elucidate the stability of the resulting complex, the specific orientation of the 2,5-dimethoxyphenyl group within the DNA grooves, and the role of water molecules and counter-ions in mediating the binding. nih.gov These simulations are crucial for understanding the structural basis of the molecule's potential biological activity and for guiding the design of new derivatives with enhanced binding affinity or selectivity. researchgate.net

Supramolecular Chemistry of Acridin-9-amine Derivatives

The supramolecular chemistry of acridin-9-amine derivatives is dominated by their profound ability to engage in non-covalent interactions, most notably through intercalation into DNA. mdpi.comnih.gov The planar, aromatic structure of the acridine core is ideal for stacking between the base pairs of a DNA duplex, leading to the formation of a stable supramolecular assembly. mdpi.com This intercalation process is a hallmark of many acridine-based compounds. rsc.org

The binding is further stabilized and specified by the substituent at the 9-position. In this compound, the 2,5-dimethoxyphenyl group plays a crucial role. Once the acridine moiety is intercalated, this substituent resides in one of the DNA grooves (major or minor), where it can form additional interactions with the walls of the groove. nih.gov These interactions can include:

Van der Waals forces: Between the phenyl ring and the atoms of the DNA groove.

Hydrogen bonds: The methoxy groups' oxygen atoms can act as hydrogen bond acceptors, potentially interacting with hydrogen bond donors on the DNA backbone or base pairs.

Hydrophobic interactions: The phenyl ring contributes to hydrophobic interactions within the groove.

Molecular Mechanisms of Interaction with Biomolecules: an in Vitro and in Silico Approach

DNA/RNA Binding Investigations of Acridin-9-amine Derivatives

General studies on acridine (B1665455) derivatives have established that they primarily bind to DNA through intercalation, where the planar aromatic acridine ring inserts itself between the base pairs of the DNA double helix. This interaction is often stabilized by various non-covalent forces and can be modulated by the side chains attached to the acridine core. However, specific studies detailing these mechanisms for N-(2,5-dimethoxyphenyl)acridin-9-amine are not available.

Intercalation Mechanisms and Modes of Binding

No specific data available for this compound.

Groove Binding and Electrostatic Interactions

No specific data available for this compound.

Molecular Docking Simulations with Nucleic Acids

No specific data available for this compound.

Influence of Substituents on DNA Binding Affinity

No specific data available for this compound.

Enzyme Interaction and Inhibition Studies (In Vitro/In Silico)

Acridine derivatives are well-documented inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these compounds can induce DNA strand breaks, ultimately leading to cell death. The specific inhibitory activity against topoisomerases is highly dependent on the substitution pattern of the acridine molecule.

Topoisomerase Inhibition Mechanisms

No specific data available for this compound.

Cholinesterase Inhibition: Molecular Basis

Derivatives of 9-aminoacridine (B1665356) are recognized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibitory mechanism of this class of compounds is often dual-faceted, involving interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.

The planar acridine moiety can engage in π-π stacking interactions with aromatic residues in the enzyme's active site gorge, such as tryptophan. The protonated nitrogen of the acridine ring can form crucial ionic bonds. Molecular docking studies on related acridine derivatives show that the substituent at the 9-amino position, in this case, the 2,5-dimethoxyphenyl group, typically extends toward the PAS. This interaction can physically block the entrance of the substrate, acetylcholine, and may also interfere with the enzyme's role in promoting the aggregation of β-amyloid peptides, a process linked to Alzheimer's disease pathology. ebi.ac.uk The methoxy (B1213986) groups on the phenyl ring can further modulate this interaction through potential hydrogen bonding or by altering the electronic and hydrophobic character of the molecule, influencing its binding affinity and selectivity for BChE over AChE. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Bis-N-acyl-alkylene Amiridine 3a | AChE | 2.9 | Mixed-type |

| Bis-N-acyl-alkylene Amiridine 3a | BChE | 0.13 | Mixed-type |

| Bis-N-acyl-alkylene Amiridine 3b | AChE | 1.4 | Mixed-type |

| Bis-N-acyl-alkylene Amiridine 3b | BChE | 0.067 | Mixed-type |

| Tacrine | AChE | 0.15 | Non-competitive |

This table presents data for related compounds to illustrate the inhibitory potential of the acridine scaffold. Data sourced from reference ebi.ac.uk.

Kinase Interaction Profiles and Mechanisms

The acridine scaffold has been identified as a versatile template for the development of kinase inhibitors. dartmouth.edu Research has shown that acridine derivatives can inhibit a range of serine/threonine and tyrosine kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

For instance, a high-throughput screen identified one acridine derivative as a potent inhibitor of haspin kinase (IC₅₀ = 0.010 µM) and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) (IC₅₀ = 2 nM). nih.gov Other studies have designed 9-anilinoacridines as dual inhibitors of Src and MEK kinases, with compound 8m in one study showing 59.67% inhibition of Src and 43.23% inhibition of MEK at a 10µM concentration. dartmouth.edu Furthermore, Acridine yellow G has been found to inhibit EGFR and PKCs with IC₅₀ values of 7.5 µM and 5 µM, respectively. nih.gov

The mechanism of kinase inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, competing with the endogenous ATP. The planar acridine ring can form stacking interactions with aromatic residues, while specific substituents, such as the 2,5-dimethoxyphenyl group, can form hydrogen bonds and van der Waals interactions with key amino acids like those in the hinge region, stabilizing the complex and preventing the kinase from adopting its active conformation. acs.org

Table 2: Kinase Inhibition Profile of Representative Acridine Derivatives

| Compound Class/Name | Target Kinase | Activity (IC₅₀ or % Inhibition) |

|---|---|---|

| Acridine Derivative 1 | Haspin | 0.010 µM |

| Acridine Derivative 1 | DYRK2 | 0.002 µM |

| Acridine Derivative 1 | DYRK1A | 0.10 µM |

| 9-Anilinoacridine (B1211779) 8m | Src | 59.67% at 10 µM |

| 9-Anilinoacridine 8m | MEK | 43.23% at 10 µM |

| Acridine Yellow G | EGFR | 7.5 µM |

| Acridine Yellow G | PKCs | 5 µM |

This table presents data for related compounds to illustrate the kinase inhibitory potential of the acridine scaffold. Data sourced from references nih.govdartmouth.edunih.gov.

Computational Studies on Enzyme-Ligand Interactions

Computational methods, particularly molecular docking and Density Functional Theory (DFT), are indispensable tools for elucidating the interactions between acridine derivatives and their enzyme targets at an atomic level. nih.gov These studies help to rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors.

Molecular docking simulations can predict the preferred binding pose of this compound within an enzyme's active site. dartmouth.edu Such models can reveal key interactions, such as hydrogen bonds between the ligand's methoxy groups and polar residues, π-π stacking of the acridine core, and hydrophobic interactions. mdpi.com DFT calculations can provide deeper insights into the electronic properties of the molecule, such as bond orders and atomic charges, explaining how substituents influence the molecule's reactivity and binding affinity. nih.gov For example, computational analysis can show that steric effects from bulky substituents can force conformational changes that impact delocalization across the C9-N bond, significantly affecting the molecule's interaction with its target. nih.gov

Protein Binding Investigations (Excluding Clinical Outcomes)

The interaction of small molecules with abundant plasma proteins is a critical factor influencing their pharmacokinetic profile.

Interactions with Serum Albumin

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a carrier for many endogenous and exogenous compounds. The binding of a drug to HSA affects its free concentration, distribution, and metabolism. The interaction of acridine derivatives with HSA can be studied using various spectroscopic techniques.

Fluorescence spectroscopy is commonly used, as HSA has intrinsic fluorescence due to its tryptophan residues. The binding of a ligand like this compound can quench this fluorescence, and the analysis of this quenching can provide binding constants (Ka) and the number of binding sites. nih.gov Circular Dichroism (CD) spectroscopy can be employed to detect conformational changes in HSA upon ligand binding. Studies on other molecules have shown that binding can alter the α-helical content of the protein. nih.gov For this compound, the hydrophobic nature of the dimethoxyphenyl moiety and the planar acridine ring would likely promote binding within the hydrophobic pockets of HSA, primarily through van der Waals forces and hydrophobic interactions. nih.gov

Molecular Docking and Dynamics with Target Proteins

To visualize and understand the dynamic nature of the interaction between this compound and its protein targets, molecular docking is often followed by molecular dynamics (MD) simulations. While docking provides a static snapshot of the most probable binding pose, MD simulations model the movement of the protein-ligand complex over time, providing insights into its stability and the conformational changes that occur upon binding.

MD simulations can calculate the binding free energy of the complex, offering a more accurate prediction of binding affinity than docking scores alone. These simulations can reveal the stability of key hydrogen bonds, the role of water molecules in mediating interactions, and fluctuations in different parts of the protein, identifying which residues are crucial for maintaining the bound state. For a ligand like this compound, MD simulations could confirm the stability of its interaction within the PAS of cholinesterase or the ATP-binding pocket of a kinase.

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Predicted affinity of the ligand for the protein (kcal/mol). | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding pocket that form key contacts. | Trp279, Tyr334, Phe330 |

| Interaction Types | Types of non-covalent bonds formed. | π-π Stacking, Hydrogen Bond, Hydrophobic |

| Hydrogen Bonds | Specific donor-acceptor pairs. | Ligand-OCH₃ with Ser286 |

This table provides hypothetical data to illustrate the typical output of a molecular docking and dynamics study.

Structure-Mechanism Relationship Studies for this compound

The biological mechanism of this compound is intrinsically linked to its chemical structure. The structure-mechanism relationship can be dissected by considering the contributions of its core components: the acridine scaffold and the N-phenyl substituent.

The Acridine Scaffold : The tricyclic, planar acridine system is a classic intercalating pharmacophore, capable of inserting between the base pairs of DNA. This interaction can inhibit DNA replication and transcription and interfere with the function of DNA-processing enzymes like topoisomerases. The planarity is crucial for effective π-π stacking interactions within enzyme active sites, as seen with cholinesterases and kinases. nih.govmdpi.com

The 9-Amino Linker : The exocyclic amino group at position 9 is a critical linker. Its basicity allows for protonation under physiological conditions, enabling ionic interactions with acidic residues in protein targets. The geometry and electronic properties of this C9-N bond can be influenced by the substituent, affecting hydrolysis rates and binding orientation. nih.gov

The N-(2,5-dimethoxyphenyl) Substituent : This group is the primary determinant of target specificity and potency.

Steric Influence : The bulk of the phenyl ring and its substitution pattern dictate how the molecule fits into a binding pocket. The position of the methoxy groups (2,5-) will define the molecule's conformational preferences and its ability to access specific sub-pockets within an active site.

Electronic Effects : The two methoxy groups are electron-donating, increasing the electron density on the phenyl ring. This can enhance π-π stacking interactions and potentially modulate the basicity of the 9-amino nitrogen. These groups can also act as hydrogen bond acceptors, forming specific, directional interactions that anchor the ligand in the active site. acs.org

Hydrophobicity : The dimethoxyphenyl group significantly increases the lipophilicity of the molecule compared to unsubstituted 9-aminoacridine. This property influences its ability to cross cell membranes and its affinity for hydrophobic binding pockets in proteins like serum albumin and various enzymes. nih.gov

In essence, the mechanism of this compound is a synergistic interplay between the general DNA-intercalating and protein-binding properties of the acridine core and the specific steric, electronic, and hydrophobic contributions of the 2,5-dimethoxyphenyl substituent, which fine-tunes its affinity and selectivity for diverse biological targets.

Elucidating Key Structural Features for Specific Molecular Recognition

The interaction of acridine derivatives with biological targets is a complex interplay of steric, electronic, and hydrophobic factors. The core of this compound is the tricyclic acridine ring system, which is known for its ability to intercalate between the base pairs of DNA. mdpi.comgoogle.com This intercalation is a primary mechanism by which many acridine-based compounds exert their cytotoxic effects, leading to an inhibition of DNA replication and transcription. google.com The planar nature of the acridine moiety is crucial for this process, allowing it to stack between the purine (B94841) and pyrimidine (B1678525) bases of the DNA double helix.

The substituents on the acridine ring and the attached phenyl group play a critical role in modulating this interaction and conferring target specificity. In silico and in vitro studies on similar acridine derivatives have highlighted several key structural features:

Planarity and Conformation: While the acridine core is largely planar, the molecule as a whole is not entirely flat. The dihedral angle between the acridine system and the dimethoxyphenyl ring is a key structural parameter. This twist can influence the depth of DNA intercalation or the fit within a protein's binding site. Studies on a related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, have shown that the molecule is slightly non-planar. researchgate.net This deviation from planarity can be crucial for selective recognition of specific DNA sequences or protein conformations.

The following table summarizes the key structural features and their putative roles in molecular recognition, based on data from related compounds.

| Structural Feature | Putative Role in Molecular Recognition | Supporting Evidence from Related Compounds |

| Acridine Core | DNA Intercalation, π-π stacking interactions with DNA bases or aromatic amino acid residues. | The acridine ring is a well-known DNA intercalator. mdpi.comgoogle.com |

| 9-Amino Linker | Provides conformational flexibility and acts as a hydrogen bond donor/acceptor. | Essential for the activity of 9-anilinoacridine topoisomerase inhibitors. google.com |

| 2,5-Dimethoxy Groups | Hydrogen bonding, hydrophobic interactions, and influencing electronic properties. | Methoxy groups on phenyl rings are known to interact with biological targets. nih.gov |

| Overall Molecular Conformation | Determines the fit and binding affinity to the target site (e.g., DNA groove, enzyme active site). | Crystal structures show non-planar conformations in similar molecules. nih.govresearchgate.net |

Rational Design Principles for Modulating Molecular Interactions

The understanding of structure-activity relationships (SAR) for acridine derivatives allows for the rational design of new compounds with modulated biological activities. The goal is often to enhance potency against a specific target while minimizing off-target effects. The principles for modifying molecular interactions of compounds like this compound are guided by established strategies in medicinal chemistry.

Modification of the Acridine Core: Introducing substituents onto the acridine ring can significantly alter its electronic properties and steric profile. For example, the addition of electron-withdrawing or electron-donating groups can influence the molecule's ability to accept or donate electrons, thereby affecting its binding affinity to DNA or proteins. google.com The placement of bulky groups can also direct the molecule to specific binding sites or prevent non-specific interactions.

Altering the Linker: The nature of the linker between the acridine core and the phenyl ring can be modified. While an amino group is common, replacing it with other functionalities, such as an amide or an alkyl chain, would change the flexibility and hydrogen bonding potential of the molecule, thereby influencing its biological profile.

Introduction of Side Chains: Attaching various side chains, particularly to the acridine nitrogen or the phenyl ring, can enhance interactions with the target and improve pharmacological properties. For example, the addition of basic side chains has been shown to significantly increase the anticancer activity of some acridine derivatives. mdpi.com These side chains can form additional interactions with the target biomolecule, such as ionic bonds or hydrogen bonds, leading to increased binding affinity and specificity.

The rational design process often employs computational methods, such as molecular docking, to predict how structural modifications will affect binding to a particular target. mdpi.comrsc.org These in silico approaches, combined with in vitro testing, provide a powerful strategy for the development of novel acridine derivatives with tailored biological activities.

The table below outlines some rational design strategies and their expected impact on molecular interactions, extrapolated from studies on analogous compounds.

| Design Strategy | Expected Impact on Molecular Interactions | Rationale |

| Add electron-withdrawing groups to the acridine ring | Enhance π-stacking interactions with DNA bases. | Modifies the electron density of the aromatic system. google.com |

| Vary the position of methoxy groups on the phenyl ring | Alter hydrogen bonding patterns and steric fit in the binding pocket. | Changes the spatial arrangement of key interacting groups. researchgate.net |

| Introduce a flexible alkyl side chain | Increase conformational freedom and allow for new interactions with the target. | Provides more ways for the molecule to adapt to the binding site. |

| Incorporate a basic functional group | Introduce ionic interactions with negatively charged residues or the phosphate (B84403) backbone of DNA. | Can lead to stronger and more specific binding. mdpi.com |

Photophysical Properties and Applications As Research Probes

Absorption and Emission Characteristics of Acridin-9-amine Derivatives

The electronic absorption and emission spectra of 9-aminoacridine (B1665356) derivatives are characterized by transitions involving the extensive π-conjugated system of the acridine (B1665455) core. The N-aryl substituent can further influence these characteristics through electronic effects and by altering the molecule's conformation. In general, these compounds exhibit strong absorption in the UV-visible region.

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of a fluorophore. For 9-aminoacridine and its derivatives, these values are highly sensitive to the molecular structure and the local environment.

The parent compound, 9-aminoacridine, has a fluorescence lifetime of approximately 17.0 ns in phosphate-buffered saline (PBS) and a high quantum yield. rsc.org The introduction of an N-aryl group can influence these properties. For instance, N-arylamino-substituted acridizinium derivatives are noted to be almost non-fluorescent in solution but experience a significant increase in fluorescence intensity upon binding to biomolecules like DNA. This "light-up" characteristic suggests that the quantum yield is dramatically enhanced in a constrained environment.

The fluorescence lifetime is a key parameter in various advanced fluorescence techniques. For example, derivatives of 9-aminoacridine have been developed for use in fluorescence lifetime assays, where changes in the fluorescence decay profile are used for detection. rsc.org

Table 1: Illustrative Photophysical Data for a Related Acridine Derivative

| Compound | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/Conditions |

| 3-(9-aminoacridin-2-yl) propionic acid | 405 nm | Not Specified | 0.95 ± 0.02 | 17.0 ns | PBS |

This table presents data for a related 9-aminoacridine derivative to provide context for the typical photophysical parameters of this class of compounds. rsc.org

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a known characteristic of many fluorescent dyes, including acridine derivatives. This property arises from changes in the dipole moment of the fluorophore upon excitation, which interacts differently with solvents of varying polarity. While specific data for N-(2,5-dimethoxyphenyl)acridin-9-amine is not available, N-aryl-9-amino-substituted acridizinium derivatives have been shown to be sensitive to their environment, exhibiting low fluorescence in various solvents which increases upon binding to macromolecules. This suggests a significant sensitivity to the local environment's polarity and viscosity.

Design and Application of this compound Analogues as Fluorescent Probes

The inherent fluorescence of the acridine core and the potential for chemical modification make 9-aminoacridine derivatives excellent candidates for the development of fluorescent probes for biological and chemical systems.

Acridine derivatives are well-known for their ability to intercalate into the base pairs of DNA. google.com This interaction significantly alters their photophysical properties, often leading to a substantial increase in fluorescence quantum yield. This "light-up" phenomenon is the basis for their use as probes for detecting and studying nucleic acids.

N-aryl-9-amino-substituted acridizinium derivatives have been specifically designed as fluorescent "light-up" probes for DNA. These probes are nearly non-fluorescent in aqueous solution but exhibit a 10- to 50-fold increase in fluorescence intensity upon binding to calf thymus DNA. This property makes them ideal for sensitive detection of DNA. The N-aryl group can influence the binding affinity and specificity of the probe for different DNA or RNA structures.

The nitrogen atoms within the acridine ring system can be protonated, leading to changes in the electronic structure and, consequently, the photophysical properties of the molecule. This makes acridine derivatives suitable for development as pH sensors. nih.gov

A significant advantage of using acridine-based probes for pH sensing is their long fluorescence lifetimes and the large variation of this lifetime with pH. For example, the parent acridine molecule shows a change in fluorescence lifetime of about 13 ns over a pH range of 5-8. nih.gov Researchers have developed derivatives like 9-acridinemethanamine (9-AMA) which exhibits a fluorescence lifetime change of 11 ns in the pH range of 2-5. nih.gov Another derivative, acridine-9-carbaldehyde (9-ACA), when immobilized, shows a 15 ns change in lifetime between pH 3 and 6. nih.gov This high sensitivity of the fluorescence lifetime to pH allows for ratiometric sensing that is independent of probe concentration.

Table 2: Fluorescence Lifetime pH Sensitivity of Acridine Derivatives

| Compound | pH Range | Fluorescence Lifetime (τ) Change |

| Acridine | 5 - 8 | ~13 ns |

| 9-Acridinemethanamine (9-AMA) | 2 - 5 | ~11 ns |

| Acridine-9-carbaldehyde (9-ACA) (immobilized) | 3 - 6 | ~15 ns |

This table illustrates the significant changes in fluorescence lifetime with pH for different acridine derivatives, highlighting their potential as pH sensors. nih.gov

Considerations for Acridin-9-amine Derivatives in Organic Electronic Materials Research

The planar, aromatic structure and fluorescent properties of acridine derivatives also make them interesting candidates for use in organic electronic devices, such as Organic Light Emitting Diodes (OLEDs). nbinno.com In these applications, the compounds can function as emitters in the emissive layer or as components in charge transport layers.

The inclusion of N-aryl substituents on the acridine core can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize charge injection and transport. Furthermore, the solid-state packing and intermolecular interactions, which are crucial for the performance of organic electronic devices, can be controlled by modifying the N-aryl group. The 2,5-dimethoxyphenyl substituent, with its electron-donating methoxy (B1213986) groups, would be expected to influence the electronic properties of the acridine core, potentially leading to desirable characteristics for specific electronic applications. The inherent fluorescence of these compounds is a key property for their use as emitters in OLEDs. nbinno.com

Future Research Directions and Emerging Paradigms in N 2,5 Dimethoxyphenyl Acridin 9 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Acridin-9-amine Derivatives

The synthesis of acridin-9-amine derivatives has traditionally relied on multi-step processes that can involve harsh conditions and generate significant waste. google.com The future of synthesizing these compounds lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and environmental sustainability. rasayanjournal.co.indntb.gov.ua

Key emerging strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation, as seen in methods like the Friedländer reaction, can dramatically shorten reaction times and improve yields for acridine (B1665455) analogues. rsc.org

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, or "one-pot" synthesis, reduces the need for isolating intermediates, thereby saving time, solvents, and resources. google.comnih.gov This approach has been successfully used for various 9-aminoacridine (B1665356) derivatives. google.com

Solvent-Free and Green Solvent Approaches: Moving away from hazardous organic solvents is a core tenet of green chemistry. Methodologies like mechanochemical grinding (grindstone chemistry) offer a solvent-free alternative for synthesizing N-substituted amines. mdpi.com When solvents are necessary, the use of environmentally benign options is preferred. mdpi.com

Alternative Catalysis: Research is shifting from precious metal catalysts to more abundant and less toxic alternatives like copper, nickel, and iron for key reactions such as cross-coupling. mdpi.com Furthermore, developing recyclable catalysts can significantly reduce waste and cost. mdpi.com

Hydrogen Auto-Transfer/Borrowing Hydrogen: This atom-economic approach for N-alkylation uses widely available alcohols as alkylating agents, producing only water as a byproduct and avoiding the need for external hydrogen sources. rsc.org

Table 1: Emerging Sustainable Synthetic Methodologies

| Methodology | Principle | Advantages | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, higher yields, improved purity. | rasayanjournal.co.inrsc.org |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reactor. | Increased efficiency, reduced waste, less laborious purification. | google.comnih.gov |

| Mechanochemistry | Reactions are induced by mechanical force (grinding) rather than solvents. | Solvent-free, high efficiency, simple product isolation. | mdpi.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and control over reaction parameters. | mdpi.com |

| 'Borrowing Hydrogen' | N-alkylation of amines using alcohols, catalyzed by metal complexes. | High atom economy, produces only water as a byproduct. | rsc.org |

Advanced Computational Approaches for Predictive Modeling of Molecular Interactions

Computational chemistry has become an indispensable tool for accelerating drug discovery and understanding molecular behavior, saving significant time and resources compared to traditional experimental screening. For acridine derivatives, these methods provide deep insights into structure-activity relationships (SAR) and binding mechanisms. nih.gov

Future advancements in this area are focused on:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or DNA. It is routinely used to study how acridine derivatives interact with catalytic residues in targets like topoisomerase I and acetylcholinesterase. nih.govresearchgate.net Docking studies can reveal crucial interactions, such as π-π stacking and hydrogen bonding, that stabilize the complex. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: Going beyond the static picture of docking, MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the ligand-protein complex. nih.govnih.gov These simulations can confirm the stability of binding modes predicted by docking and provide a more dynamic understanding of the interaction. nih.govnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding affinity of a ligand to its target from MD simulation trajectories, providing a quantitative prediction of potency. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the high accuracy of quantum mechanics for the reactive or binding site with the efficiency of molecular mechanics for the larger protein environment, offering a detailed description of electronic and structural properties during interaction. nih.gov

Machine Learning and AI Models: Emerging architectures like UniDL4BioPep are being developed to predict the bioactivity of molecules from their sequence or structure. nih.gov Leveraging large datasets, these models can identify novel candidates and streamline the discovery process for new bioactive compounds. nih.gov

Table 2: Computational Tools in Acridine Research

| Computational Method | Application | Insights Gained | Citations |

|---|---|---|---|

| Molecular Docking | Predicts binding pose of a ligand in a target's active site. | Identifies key amino acid interactions, binding orientation. | nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-target complex over time. | Assesses complex stability, conformational changes, solvent effects. | nih.govnih.govnih.gov |

| DFT Calculations | Explores electronic structure and predicts molecular properties. | Elucidates binding models and reactivity. | nih.gov |

| MM-PBSA/GBSA | Calculates binding free energy from simulation data. | Quantifies binding affinity and predicts potency. | nih.govmdpi.com |

| Machine Learning | Predicts bioactivity based on structural features. | Accelerates discovery by screening virtual libraries. | nih.gov |

Exploration of Hybrid Molecular Architectures Incorporating the Acridin-9-amine Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful paradigm for developing multifunctional agents with improved efficacy or novel mechanisms of action. nih.gov The planar acridine scaffold is an ideal base for creating such hybrids. nih.gov

Promising future directions for hybrid architectures include:

Acridine-Photosensitizer Hybrids: Conjugating the DNA-intercalating acridine nucleus with a photosensitizing moiety, such as a porphyrin, can create compounds for photodynamic therapy (PDT). nih.gov In this approach, the acridine part targets the molecule to tumor cells, and subsequent light activation of the porphyrin generates reactive oxygen species that induce cell death. nih.gov

Acridine-Enzyme Inhibitor Hybrids: Combining the acridine core with moieties that target specific enzymes is a growing area. For example, acridine-piperazine hybrids have been designed as multifunctional agents for cognitive dysfunction by simultaneously inhibiting cholinesterases. nih.gov

Acridine-Nucleic Acid/Peptide Hybrids: Attaching nucleic bases (purines/pyrimidines) or peptides can create molecules with enhanced targeting capabilities. nih.govnih.gov Acridine-purine conjugates have been designed as artificial nucleases that can selectively cleave DNA at specific sites. nih.gov Similarly, linking acridine to peptides like tuftsin (B1682037) can modify its biological activity profile. nih.gov

Acridine-Heterocycle Hybrids: Fusing or linking other heterocyclic systems like pyrazole, triazole, or thiadiazole to the acridine scaffold has yielded compounds with promising anticancer properties. researchgate.netmdpi.com These additions can modulate the electronic properties and steric profile of the molecule, leading to new interactions with biological targets. mdpi.com

Table 3: Examples of Acridine-Based Hybrid Molecules

| Hybrid Type | Conjugated Moiety | Rationale / Potential Application | Citations |

|---|---|---|---|

| Photosensitizing Hybrid | Porphyrin | Targeted photodynamic therapy (PDT) for cancer. | nih.gov |

| Multi-Target Hybrid | Piperazine | Multifunctional agents for Alzheimer's disease (cholinesterase inhibition). | nih.gov |

| Nuclease Mimic | Purine (B94841)/Pyrimidine (B1678525) | Selective DNA cleavage at specific sites. | nih.gov |

| Bioactive Peptide Conjugate | Tuftsin/Retrotuftsin | Modulation of anticancer and immunomodulatory activity. | nih.gov |

| Heterocyclic Hybrid | Triazole, Pyrimidine | Enhanced topoisomerase inhibition and anticancer effects. | nih.gov |

Methodological Advancements in In Vitro Characterization of Molecular Interactions

To validate computational predictions and fully understand the mechanism of action, advanced in vitro techniques are crucial. The development of more sensitive and sophisticated analytical methods allows for a precise characterization of the interactions between acridine derivatives and their biological targets.

Key methodological advancements include:

Spectroscopic Titrations: Techniques such as UV-Visible absorption and fluorescence spectroscopy are fundamental for studying the binding of acridines to DNA and proteins like human serum albumin (HSA). nih.govresearchgate.net By monitoring changes in the spectra upon addition of the target molecule, binding constants (Kb) and stoichiometry can be determined. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for investigating conformational changes in macromolecules like DNA upon ligand binding. nih.gov It can provide evidence for the intercalation of the planar acridine ring between DNA base pairs. nih.govnih.gov

Electrophoretic Mobility Shift Assays (EMSA): These assays are used to study the inhibition of enzymes that act on DNA, such as topoisomerases. By observing the change in DNA migration on a gel, the ability of a compound to inhibit enzyme activity can be quantified. nih.gov

Advanced NMR Spectroscopy: Dynamic NMR spectroscopy can be employed to study phenomena such as prototropic tautomerism in acridin-9-amines, providing insights into the structural dynamics of these molecules in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography: These techniques provide definitive structural characterization of the synthesized compounds and their complexes with biomolecules, confirming molecular structure and providing atomic-level detail of interactions. nih.govmdpi.com

Table 4: In Vitro Techniques for Characterizing Molecular Interactions

| Technique | Purpose | Information Obtained | Citations |

|---|---|---|---|

| UV-Visible Spectroscopy | To monitor binding events by observing changes in absorption. | Binding constant (Kb), binding mode (intercalation vs. groove binding). | nih.govnih.govnih.gov |

| Fluorescence Spectroscopy | To study interactions via intrinsic fluorescence or quenching. | Binding affinity (KSV), binding sites on proteins (e.g., HSA). | nih.govnih.govresearchgate.net |

| Circular Dichroism (CD) | To detect conformational changes in chiral macromolecules. | Evidence of DNA intercalation and induced structural changes. | nih.govnih.gov |

| Electrophoresis | To assess enzyme inhibition (e.g., topoisomerase). | Qualitative and quantitative measure of enzyme poisoning/inhibition. | nih.gov |

| X-ray Crystallography | To determine the precise three-dimensional atomic structure. | Definitive molecular structure and solid-state conformation. | nih.gov |

Unexplored Chemical Biology Applications of N-(2,5-dimethoxyphenyl)acridin-9-amine

While the anticancer properties of acridine derivatives are well-documented, the unique chemical and photophysical properties of the acridine scaffold open doors to a wide range of unexplored applications in chemical biology. The focus is shifting from simply using these molecules as drugs to employing them as tools to probe biological systems.

Potential unexplored applications for this compound and related compounds include:

Fluorescent Probes and Bioimaging Agents: The inherent fluorescence of the acridine ring system is a major asset. nih.gov By modifying the substituents, it is possible to tune the optical properties to create probes that are sensitive to their local environment (e.g., pH, polarity) or that can target specific organelles or biomolecules for cellular imaging. nih.govmdpi.comresearchgate.net

Selective Ion Sensors: Acridine derivatives have been shown to act as selective chemosensors. For instance, specific derivatives can detect biologically important metal ions like Cu2+ or molecules like ATP through measurable changes in their fluorescence, making them valuable tools for monitoring metabolic processes. nih.gov

Leads for Neurodegenerative Diseases: Beyond cancer, the acridine scaffold is being explored for other therapeutic areas. Acridine-based compounds have shown potential as multifunctional agents for Alzheimer's disease by inhibiting cholinesterases and preventing the aggregation of β-amyloid plaques. nih.govnih.gov

Antiparasitic Agents: The ability of acridines to intercalate into DNA is a mechanism that can be exploited to combat various pathogens. Recent studies have shown the activity of acridine derivatives against parasites like Toxoplasma gondii, suggesting a broad potential for this class of compounds in treating infectious diseases. mdpi.com

G-Quadruplex (G4) Stabilizers: Telomeric DNA contains guanine-rich sequences that can fold into four-stranded structures known as G-quadruplexes. The planar nature of the acridine ring makes it an excellent candidate for binding to and stabilizing these G4 structures, which is a promising strategy for inhibiting telomerase and inducing cancer cell senescence. nih.gov

Q & A

Basic: What synthetic methodologies are established for synthesizing N-(2,5-dimethoxyphenyl)acridin-9-amine?

Answer:

The synthesis typically involves a nucleophilic substitution or condensation reaction between acridin-9-amine derivatives and substituted phenyl groups. For example:

- Step 1: React acridin-9-amine with 2,5-dimethoxyphenyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .

- Alternative enzymatic synthesis: Amide bond formation via lipases or transaminases, though this requires optimization of solvent systems (e.g., tert-butanol) and pH control .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR for verifying substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in acridine core). 2D NMR (e.g., COSY, HSQC) resolves structural ambiguities .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 347.15) .

- X-ray crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-N bond distances ~1.35 Å) .

Advanced: How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Answer:

Contradictions arise from experimental vs. theoretical models (e.g., DFT calculations). Methodological approaches:

- Multi-software validation: Compare SHELX-refined structures with PLATON or OLEX2 outputs to identify systematic errors .

- Twinned data refinement: Use SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .

- Dynamic disorder modeling: Apply restraints to flexible methoxy groups to improve R-factor convergence .

Advanced: What strategies optimize the compound’s biological activity in cytotoxicity assays?

Answer:

- Structure-activity relationship (SAR): Modify methoxy positions (e.g., 2,5 vs. 3,5 substitution) to enhance DNA intercalation. Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) .

- Assay design: Use ATP-based luminescence (CellTiter-Glo®) for high-throughput screening. Include positive controls (e.g., doxorubicin) and normalize to solvent-only baselines .

- Mechanistic studies: Fluorescence quenching assays (e.g., ethidium bromide displacement) quantify DNA-binding affinity .

Basic: How is the compound’s toxicity profile evaluated in preclinical research?

Answer:

- In vitro: MTT assay in normal cell lines (e.g., HEK293) to determine selectivity indices (IC₅₀ cancer cells / IC₅₀ normal cells) .

- In vivo: Acute toxicity studies in rodents (e.g., LD₅₀ determination) with histopathological analysis of liver/kidney tissues .

- Metabolic stability: Microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation .

Advanced: How do solvent polarity and substituent effects influence photophysical properties?

Answer:

- Solvatochromism: Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). The 2,5-dimethoxy group enhances π-conjugation, red-shifting absorption (λmax ~450 nm) .

- Quantum yield calculation: Compare fluorescence intensity in degassed vs. aerated solutions to quantify oxygen quenching effects .

- TD-DFT modeling: Predict excited-state transitions using Gaussian09 with B3LYP/6-31G* basis sets .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction: SwissADME or ADMETLab 2.0 estimate logP (~3.5), BBB permeability (low), and CYP inhibition .

- Molecular docking: AutoDock Vina models interactions with targets (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM) .

- MD simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to address discrepancies in reported cytotoxicity data across studies?

Answer:

- Variable control: Standardize cell culture conditions (e.g., passage number, serum concentration) .

- Dosage normalization: Express results as μM (not μg/mL) to account for molecular weight variations in analogs .

- Meta-analysis: Use tools like RevMan to pool data from independent studies, applying heterogeneity tests (I² statistic) .

Basic: What are the challenges in scaling up synthesis without compromising yield?

Answer:

- Solvent selection: Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .

- Catalyst optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig coupling steps .

- Process analytics: Implement inline FTIR or PAT tools to monitor reaction progress in real time .

Advanced: How is the compound’s mechanism of action validated in DNA-interaction studies?

Answer:

- Circular dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

- Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) using immobilized DNA hairpins .

- Single-molecule imaging: Atomic force microscopy (AFM) visualizes DNA compaction or strand breaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.